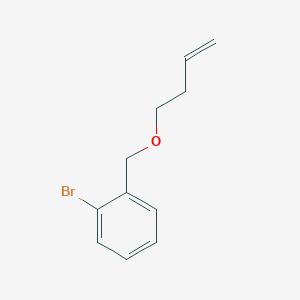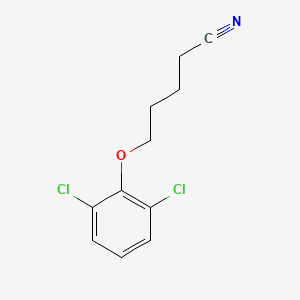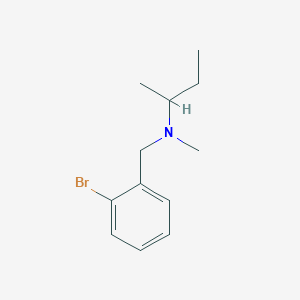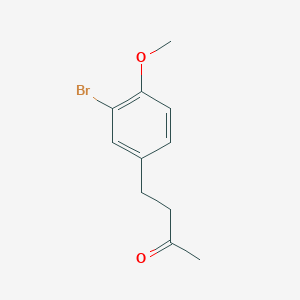
2-Bromobenzyl-(3-butene)ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromobenzyl-(3-butene)ether, also known as 1-bromo-2-[(3-buten-1-yloxy)methyl]benzene, is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a butene ether moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing 2-Bromobenzyl-(3-butene)ether is through the Williamson ether synthesis. This involves the reaction of 2-bromobenzyl alcohol with 3-buten-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion formed from the alcohol reacts with the alkyl halide to form the ether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromobenzyl-(3-butene)ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH^-), alkoxide ions (RO^-), or amines (RNH_2).
Oxidation Reactions: The butene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO_4).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH_3).
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO_4).
Elimination: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of epoxides or diols.
Elimination: Formation of alkenes
Applications De Recherche Scientifique
2-Bromobenzyl-(3-butene)ether is used in various scientific research applications, including:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigating the effects of brominated compounds on biological systems.
Material Science: Used in the development of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Bromobenzyl-(3-butene)ether involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The butene moiety can participate in addition reactions, forming various products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl bromide: Similar structure but lacks the butene ether moiety.
2-Bromoethyl ether: Similar structure but with an ethyl group instead of a benzyl group.
3-Bromobutene: Similar structure but lacks the benzyl group.
Uniqueness
2-Bromobenzyl-(3-butene)ether is unique due to the presence of both a benzyl group and a butene ether moiety, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Propriétés
IUPAC Name |
1-bromo-2-(but-3-enoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h2,4-7H,1,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFIQUQEZQLAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(5-Fluoropyridin-3-yl)phenyl]methanamine](/img/structure/B7867177.png)






![N-[(3-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B7867224.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone](/img/structure/B7867228.png)

